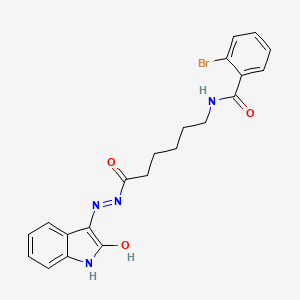![molecular formula C8H8BrN3S B2410518 4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazol CAS No. 1183265-94-2](/img/structure/B2410518.png)
4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole” is a complex organic molecule that contains several functional groups including a bromopyrazole group and a thiazole group. The bromopyrazole group consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a bromine atom attached to it. The thiazole group is a five-membered ring containing one sulfur atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromopyrazole group attached to a thiazole ring via a methylene (-CH2-) bridge. The bromine atom in the bromopyrazole group is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The bromine atom in the bromopyrazole group is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The thiazole ring, on the other hand, is aromatic and relatively stable, but could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom would increase the compound’s molecular weight and could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazol hat in der medizinischen Chemie aufgrund seiner strukturellen Merkmale Aufmerksamkeit erregt. Forscher untersuchen sein Potenzial als Gerüst für die Entwicklung neuer Medikamente. Einige spezifische Anwendungen umfassen:
- Kinase-Inhibitoren: Die Pyrazol- und Thiazol-Einheiten der Verbindung können als Pharmakophore für Kinase-Inhibitoren dienen. Wissenschaftler untersuchen seine Aktivität gegen bestimmte Kinasen, die an Krankheiten wie Krebs und neurodegenerativen Erkrankungen beteiligt sind .
Biologische Studien und Neurotoxizitätsforschung
- Neurotoxizitätsbewertung: Ein Derivat dieser Verbindung wurde auf sein neurotoxisches Potenzial untersucht. Forscher bewerten seine Auswirkungen auf die Acetylcholinesterase (AChE)-Aktivität und oxidative Stressmarker im Gehirn .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c1-6-11-8(5-13-6)4-12-3-7(9)2-10-12/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXUWJUKCPDXFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)

![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)




![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)



![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)

